3-methoxy-1-methyl-N-(2-oxo-2-(pyrimidin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide
Description
3-Methoxy-1-methyl-N-(2-oxo-2-(pyrimidin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide is a synthetic small molecule featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide moiety at position 4 is linked to a pyrimidin-2-ylamino ethyl ketone group. Its molecular complexity and functional groups (e.g., carboxamide, pyrimidine) align with compounds studied in medicinal chemistry for applications such as kinase inhibition or anesthetic activity .
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-oxo-2-(pyrimidin-2-ylamino)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3/c1-18-7-8(11(17-18)21-2)10(20)15-6-9(19)16-12-13-4-3-5-14-12/h3-5,7H,6H2,1-2H3,(H,15,20)(H,13,14,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJALAHDGFQWKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many pyrazole derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Pyrazole derivatives are known to interact with various enzymes and receptors, leading to changes in cellular processes.
Pharmacokinetics
It is known that many pyrazole derivatives have good bioavailability.
Biological Activity
3-Methoxy-1-methyl-N-(2-oxo-2-(pyrimidin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and various functional groups that contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 285.29 g/mol.
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antimicrobial Activity : Many pyrazole derivatives are known for their antibacterial and antifungal properties.
- Anticancer Potential : Some studies suggest that derivatives can induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Biological Activity Studies
A review of relevant literature reveals several studies evaluating the biological activity of related compounds:
Case Studies
- Antibacterial Activity : A synthesized derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .
- Antifungal Properties : In vitro studies showed that related pyrazole compounds demonstrated significant antifungal activity against Candida albicans, with MIC values lower than those of standard antifungal agents .
- Anticancer Activity : In cellular assays, derivatives were shown to induce apoptosis in various cancer cell lines, suggesting that the compound may interfere with critical pathways involved in cell proliferation .
Scientific Research Applications
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Studies have shown that it exhibits:
- Anti-inflammatory Properties : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain relief, making this compound a candidate for anti-inflammatory drug development .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. Molecular docking studies indicate that it can bind to specific targets involved in cancer cell proliferation and survival pathways. This suggests a potential role in cancer therapy, although further studies are needed to establish efficacy and safety .
Synthesis and Characterization
The synthesis of 3-methoxy-1-methyl-N-(2-oxo-2-(pyrimidin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of Pyrazole Ring : The initial step often involves the formation of the pyrazole ring through condensation reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the methoxy and pyrimidinyl groups, which are crucial for the biological activity of the compound.
- Characterization Techniques : Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound .
Therapeutic Potential
The therapeutic potential of this compound extends beyond anti-inflammatory and anticancer activities:
- Antimicrobial Properties : Some derivatives of pyrazole compounds have demonstrated activity against various bacterial strains, indicating that this compound could also be explored for antimicrobial applications .
- Neurological Applications : Research into similar compounds has suggested potential neuroprotective effects, which could be relevant for conditions such as Alzheimer's disease or Parkinson's disease. The ability to cross the blood-brain barrier is an essential factor in evaluating its suitability for neurological applications .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N-(2-oxo-2-(substituted amino)ethyl)-pyrazole-4-carboxamides. Below is a comparison with structurally related compounds, emphasizing substituent variations and reported biological
Key Observations:
Substituent Impact on Activity: The pyrimidin-2-ylamino group in the target compound may enhance binding to nucleotide-binding domains (e.g., kinases) compared to pyrrolidinyl or thiadiazole analogues . Bromine substitution (e.g., in 4-bromo-1-methyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide) correlates with hepatotoxicity, suggesting that halogens at position 4 of pyrazole require careful optimization .
Anesthetic vs. Kinase-Targeted Activity :
- Thiadiazole derivatives (e.g., compound from ) exhibit surface anesthetic activity (EC₅₀: 0.12–0.45 μM in Table 2 of ), whereas pyrimidine-containing analogues like the target compound lack such data but are structurally closer to kinase inhibitors (e.g., imatinib-like scaffolds).
Physicochemical Properties: The target compound’s logP (predicted ~2.1) and molecular weight (~320 g/mol) align with Lipinski’s Rule of Five, unlike bulkier analogues (e.g., thienopyrimidine derivatives in ), which may face bioavailability challenges.
Research Findings and Limitations
- Activity Gaps : Direct biological data for the target compound are scarce. Most inferences derive from structural parallels to compounds in and .
- Synthetic Feasibility: The compound’s synthesis likely follows routes similar to those in (e.g., coupling of pyrazole-4-carboxylic acid with aminoketone intermediates).
- Toxicity Considerations : Pyrimidine-containing carboxamides generally show lower hepatotoxicity than halogenated pyrazoles (Table 4 in ), but in vivo studies are needed.
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Weight | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 320.3 | 2.1 | 3 | 7 |
| Thiadiazole Analogue | 408.5 | 1.8 | 2 | 8 |
| 4-Bromo-pyrazole-3-carboxamide | 298.1 | 2.5 | 2 | 5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
